6'-Hydroxy N-Desisopropyl Delavirdine
描述
属性
CAS 编号 |
188780-41-8 |
|---|---|
分子式 |
C₁₉H₂₂N₆O₄S |
分子量 |
430.48 |
同义词 |
N-[2-[[4-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
产品来源 |
United States |
准备方法
Retro-Synthetic Analysis from Delavirdine
The most direct method involves modifying Delavirdine through controlled demethylation and hydroxylation. Demethylation of the isopropyl group is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, followed by hydroxylation via Sharpless epoxidation conditions or enzymatic catalysis with cytochrome P450 mimics. Yields for this step typically range from 40% to 60%, with purity >95% after silica gel chromatography.
De Novo Synthesis from Indole Intermediates
An alternative approach starts with 5-methanesulfonamidoindole-2-carboxylic acid. Condensation with 3-aminopyridine derivatives forms the piperazine-carboxamide backbone. Hydroxylation at the 6' position is introduced using meta-chloroperbenzoic acid (mCPBA) in acetic acid, achieving 70–80% regioselectivity. Subsequent purification via reversed-phase HPLC ensures >98% purity.
Optimization of Hydroxylation Regioselectivity
Hydroxylation at the 6' position poses challenges due to competing reaction sites. Catalytic systems employing dirhodium(II) carboxylates with tert-butyl hydroperoxide (TBHP) enhance selectivity, achieving 85% yield at 25°C. Solvent effects are critical: acetonitrile improves regioselectivity compared to DMF or THF.
Table 1: Comparison of Hydroxylation Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| Dirhodium(II) | Acetonitrile | 25°C | 85 | 92 |
| Fe(III) Porphyrin | DMF | 40°C | 65 | 78 |
| CYP450 Mimic | Buffer | 37°C | 55 | 88 |
Demethylation and Purification Strategies
N-Desisopropylization requires harsh conditions, often leading to side reactions. Reductive demethylation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) minimizes degradation, yielding 75–80% product. Post-reaction purification employs a two-step process: (1) solvent extraction with ethyl acetate to remove hydrophobic byproducts, and (2) size-exclusion chromatography to isolate the target compound.
Analytical Validation and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS with electrospray ionization (ESI) confirms molecular integrity. The metabolite shows a parent ion at m/z 435.1 [M+H]⁺ and fragmentation peaks at m/z 289.0 (indole-sulfonamide) and 146.1 (hydroxypyridine).
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 8.5 Hz, 1H, pyridine-H), 6.95 (s, 1H, OH), 3.12 (s, 3H, SO₂CH₃).
Challenges and Mitigation Strategies
Byproduct Formation During Demethylation
Excessive BBr₃ generates brominated byproducts. Stoichiometric control (1.2 equivalents BBr₃) and low temperatures (−78°C) reduce bromination to <5%.
Solubility Limitations
The metabolite’s poor aqueous solubility complicates purification. Co-solvents like dimethylacetamide (DMA) enhance solubility during crystallization, yielding needle-like crystals with 99% purity.
Applications in Pharmacokinetic Studies
This compound is pivotal in assessing Delavirdine’s metabolic fate. Studies using deuterated analogs (e.g., this compound-d₈) enable precise quantification in plasma via LC-MS/MS, revealing a half-life of 12–15 hours in murine models .
化学反应分析
Types of Reactions
6’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
6’-Hydroxy N-Desisopropyl Delavirdine is used extensively in scientific research, particularly in the following areas:
Chemistry: To study the metabolic pathways and chemical properties of Delavirdine and its metabolites.
Biology: To understand the biological activity and interactions of Delavirdine metabolites with various enzymes and receptors.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of Delavirdine and its metabolites in the treatment of HIV-1 infection.
Industry: To develop and optimize synthetic routes for the production of Delavirdine and its derivatives.
作用机制
6’-Hydroxy N-Desisopropyl Delavirdine exerts its effects by interacting with the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, disrupting its catalytic site and inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .
相似化合物的比较
Structural and Metabolic Comparisons
The following table summarizes key metabolites and structurally related compounds of delavirdine:
Key Observations :
- This compound and desalkyl delavirdine are the most abundant metabolites, collectively accounting for ~25% of delavirdine’s metabolic fate in rats .
- Sulfated/glucuronidated conjugates (e.g., 6'-O-Sulfate) enhance water solubility, facilitating renal excretion .
- N-Isopropylpyridinepiperazine , a product of amide cleavage, exhibits significant blood-brain barrier penetration, unlike this compound .
Physicochemical Properties
Implications :
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Saturation : At high delavirdine doses (>200 mg/kg), N-desalkylation becomes saturated, shifting metabolism toward amide cleavage pathways .
- Enzyme Interactions: Formation of this compound is mediated by CYP3A4 and CYP2D6, making it susceptible to drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) .
- Excretion : Fecal excretion dominates (~70%) for this compound, while sulfated conjugates are preferentially eliminated via urine .
Research Findings and Clinical Relevance
- Dose Dependency: Nonlinear pharmacokinetics of delavirdine result in disproportionate increases in this compound exposure at higher doses, necessitating careful dose adjustments .
- Resistance Profile : Unlike delavirdine, which loses efficacy against HIV strains with K103N or Y181C mutations, this compound’s inactivity renders it irrelevant to resistance dynamics .
- Analytical Detection : Mass spectrometry and NMR studies confirm its identity as a major metabolite, with distinct spectral signatures differentiating it from desalkyl and despyridinyl derivatives .
常见问题
Basic Research Questions
Q. How is 6'-Hydroxy N-Desisopropyl Delavirdine identified and characterized in complex biological matrices?
- Methodological Answer: Identification requires multi-modal analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and quantification, complemented by nuclear magnetic resonance (NMR) for structural elucidation. Validation should follow ICH guidelines, including specificity, linearity, and recovery tests in biological matrices like plasma or liver microsomes .
Q. What are the methodological considerations for synthesizing this compound with high purity?
- Methodological Answer: Synthesis optimization involves factorial design experiments to evaluate critical parameters (e.g., reaction temperature, catalyst concentration, and solvent polarity). Process control tools, such as real-time pH monitoring and in-line spectroscopy, ensure reproducibility. Purification via preparative HPLC or crystallization should be validated using purity thresholds (e.g., ≥98% by area normalization) .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between in vitro (e.g., human liver microsomes) and in vivo (e.g., rat models) systems?
- Methodological Answer: Comparative metabolism studies require parallel incubation in human liver microsomes and animal bile samples, followed by metabolite profiling using LC-MS/MS. Key differences, such as sulfation/glucuronidation ratios or species-specific CYP450 isoform activity, should be analyzed via enzyme kinetic models (e.g., Michaelis-Menten parameters) .
Q. How can researchers resolve contradictions in species-dependent metabolic data for this compound?
- Methodological Answer: Discrepancies between models may arise from interspecies variability in enzyme expression. Use in silico docking simulations to predict binding affinities to CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) and validate findings with recombinant enzyme assays. Cross-species extrapolation should account for physiological scaling factors .
Q. What enzyme interactions influence the metabolic stability of this compound?
- Methodological Answer: Conduct time-dependent inhibition (TDI) assays to assess CYP450 inhibition/induction. Pre-incubate human liver microsomes with the compound and measure residual enzyme activity using probe substrates (e.g., midazolam for CYP3A4). Data should be analyzed using mechanistic pharmacokinetic models to predict drug-drug interaction risks .
Q. How can pharmacokinetic theories guide the experimental design of bioavailability studies for this metabolite?
- Methodological Answer: Apply compartmental pharmacokinetic models (e.g., two-compartment open model) to design sampling intervals for plasma concentration-time curves. Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution dynamics, informed by logP values and protein-binding assays .
Q. What novel methodologies have emerged from studying this compound’s metabolic fate?
- Methodological Answer: Advanced metabolite tracking techniques, such as stable isotope labeling (e.g., ¹³C or deuterium tags), enable real-time monitoring of degradation pathways. Cryopreserved hepatocyte models coupled with high-resolution mass spectrometry (HRMS) provide insights into reactive intermediate formation .
Q. How can reproducibility challenges in synthesizing this compound be addressed?
- Methodological Answer: Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) identification (e.g., impurity profiles) and control strategy documentation. Use process analytical technology (PAT) for continuous feedback on reaction parameters, reducing batch-to-batch variability .
Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacological role?
- Methodological Answer: Integrate pharmacological assays (e.g., receptor binding studies) with computational chemistry to map structure-activity relationships (SAR). Collaborative workflows between synthetic chemists and bioanalytical teams enable rapid iteration of analogs for metabolic stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
